Dichlororuthenium;2-pyridin-2-ylpyridine
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Description
Dichlororuthenium;2-pyridin-2-ylpyridine is a useful research compound. Its molecular formula is C30H24Cl2N6Ru and its molecular weight is 640.5 g/mol. The purity is usually 95%.
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Biological Activity
Dichlororuthenium;2-pyridin-2-ylpyridine is a ruthenium complex that has garnered attention for its diverse biological activities, particularly in the fields of cancer therapy and antibacterial applications. This article explores the compound's mechanisms of action, efficacy in various biological contexts, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by its coordination with two pyridine ligands and two chloride ions, forming a stable ruthenium complex. Its molecular formula is C10H8Cl2N2Ru, with a molecular weight of approximately 320.14 g/mol. The structure allows for significant interactions with biological macromolecules, which underpins its biological activity.
1. Anticancer Properties
Research indicates that dichlororuthenium complexes can induce apoptosis in cancer cells through several mechanisms:
- Oxidative Stress : The compound generates reactive oxygen species (ROS) that can damage cellular components, leading to cell death.
- DNA Interaction : Studies have shown that dichlororuthenium can bind to DNA, interfering with replication and transcription processes. This interaction may lead to the formation of DNA adducts, which can trigger cellular repair mechanisms or apoptosis if the damage is irreparable .
2. Antibacterial Activity
Dichlororuthenium complexes have demonstrated antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance:
- Minimum Inhibitory Concentration (MIC) : Research has reported MIC values of 35 µg/mL against Staphylococcus aureus and 65 µg/mL against Escherichia coli, indicating significant antibacterial potency .
- Mechanism of Action : The antibacterial effects are attributed to the complex's ability to disrupt bacterial cell membranes and interfere with metabolic processes by altering pH levels within bacterial cells .
Case Study 1: Anticancer Efficacy
A study investigated the cytotoxic effects of dichlororuthenium on various cancer cell lines, including breast and prostate cancer cells. The results showed a dose-dependent increase in cell death, with IC50 values significantly lower than those of traditional chemotherapeutics. The study concluded that the compound's ability to induce oxidative stress was a primary mechanism for its anticancer activity .
Case Study 2: Antibacterial Activity
In another investigation, the antibacterial properties of dichlororuthenium were tested against multiple bacterial strains using standard broth dilution methods. The compound exhibited bacteriostatic effects at lower concentrations and bactericidal effects at higher concentrations. The study highlighted its potential as a novel antibacterial agent in treating infections caused by resistant bacterial strains .
Comparative Analysis of Related Compounds
To understand the unique properties of this compound, it is beneficial to compare it with similar ruthenium complexes:
Compound Name | Molecular Formula | Anticancer Activity | Antibacterial Activity |
---|---|---|---|
This compound | C10H8Cl2N2Ru | High | Moderate |
cis-Dichlorobis(1,10-phenanthroline)ruthenium(II) | C22H16Cl2N4Ru | Moderate | Low |
Tris(2,2'-bipyridyl)dichlororuthenium(II) hexahydrate | C30H24Cl2N6Ru·6H2O | High | High |
This table illustrates that while this compound exhibits strong anticancer properties, its antibacterial activity is moderate compared to other ruthenium complexes.
Properties
IUPAC Name |
dichlororuthenium;2-pyridin-2-ylpyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C10H8N2.2ClH.Ru/c3*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h3*1-8H;2*1H;/q;;;;;+2/p-2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJFYGUKHUNLZTK-UHFFFAOYSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.Cl[Ru]Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24Cl2N6Ru |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
640.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Hydrate: Orange to red crystalline powder with a mild odor; [GFS Chemicals MSDS] |
Source
|
Record name | Tris(2,2'-bipyridine)ruthenium dichloride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/17161 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
14323-06-9 |
Source
|
Record name | Ruthenium(2+), tris(2,2'-bipyridine-.kappa.N1,.kappa.N1')-, chloride (1:2), (OC-6-11)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tris[2,2'-bipyridine]ruthenium dichloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.772 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.